![molecular formula C21H12BrNO6 B2362528 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide CAS No. 866844-38-4](/img/structure/B2362528.png)
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide” is a complex organic compound. It is a derivative of benzo[d][1,3]dioxole, which is a structural motif found in a variety of naturally occurring and synthetic molecules . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of noble ligands of ( E )- N ′- (benzo [ d ]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .Molecular Structure Analysis
The molecular formula of this compound is C24H17NO5. The structure of similar compounds is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The compound has been evaluated for their anticancer activity against various cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .Scientific Research Applications
Biological Activities and Applications
Pharmacological Applications :
- Benzofuran compounds possess a broad range of biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are being explored as natural drug lead compounds due to their potent biological activities and potential applications in many aspects (Miao et al., 2019).
Potential in Pharmaceutical Development :
- Benzofurans are a fundamental unit in numerous bioactive heterocycles and have attracted chemists and medical researchers owing to their wide range of biological activities. Benzofuran derivatives are being investigated for their potential applications in pharmaceuticals, agriculture, and polymers. They have shown pronounced inhibitory activities against various diseases, viruses, fungi, microbes, and enzymes (Dawood, 2019).
Role in Antimicrobial Therapy :
- Benzofuran and its derivatives are considered promising structures for developing new antimicrobial agents. They exhibit a wide array of biological activities and pharmacological applications, making them a focus for drug invention and development. Some benzofuran derivatives have been used in treating skin diseases such as cancer or psoriasis. Their unique structural features and biological activities make them a privileged structure in the field of drug discovery, especially in designing efficient antimicrobial agents (Hiremathad et al., 2015).
Chemical Synthesis and Applications
Chemical Synthesis Techniques :
- Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for synthesizing a series of polycyclic benzofuran compounds. These methods provide efficient ways to construct complex benzofuran derivatives with high yield and minimal side reactions (Miao et al., 2019).
Applications in Material Science :
- Benzofuran derivatives have shown significant properties in material science, making them valuable in the synthesis of novel materials. Their structural diversity and biological properties make them suitable candidates for a variety of applications, including the development of new polymers, functional materials, and fuels (Özil & Menteşe, 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO6/c22-17-8-7-15(28-17)21(25)23-18-12-3-1-2-4-13(12)29-20(18)19(24)11-5-6-14-16(9-11)27-10-26-14/h1-9H,10H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBCPYRHOJUKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(O5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
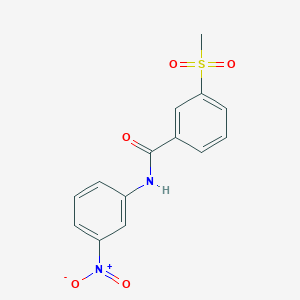
![3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2362447.png)
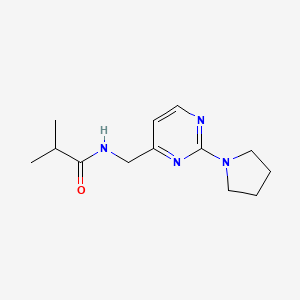
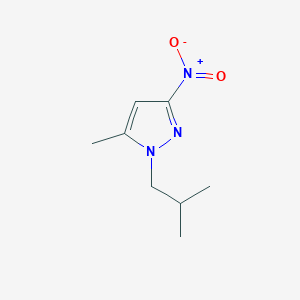
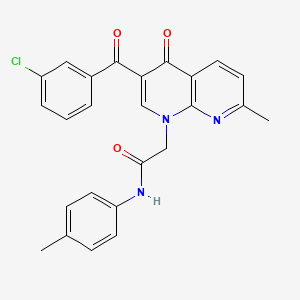
![1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2362456.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2362457.png)





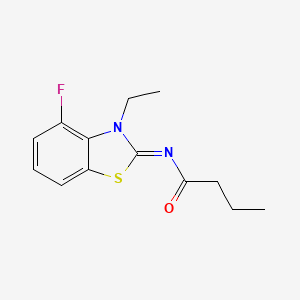
amine](/img/structure/B2362468.png)
